molecular formula C16H25N3O2 B11800030 tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11800030
M. Wt: 291.39 g/mol
InChI Key: GONLFTJGKXJSDX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Systematic Nomenclature and Molecular Formula

The compound is formally named tert-butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate under IUPAC guidelines. Its molecular formula, C₁₆H₂₅N₃O₂ , reflects a molecular weight of 291.39 g/mol . The structure comprises a piperidine ring substituted at the 2-position with a 6-amino-2-methylpyridin-3-yl group and at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group. The SMILES notation, O=C(N1CCCCC1C2=CC=C(N)N=C2C)OC(C)(C)C , encodes the connectivity of the piperidine, pyridine, and Boc moieties.

Table 1: Key Molecular Descriptors
Property Value
IUPAC Name tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
CAS Registry Number 1352536-16-3
SMILES O=C(N1CCCCC1C2=CC=C(N)N=C2C)OC(C)(C)C

Three-Dimensional Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, with the Boc group occupying an equatorial position to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations predict that the pyridin-3-yl substituent at C2 of the piperidine ring favors a pseudo-axial orientation due to intramolecular hydrogen bonding between the pyridine’s amino group and the piperidine’s carbamate oxygen. This interaction stabilizes the conformation by approximately 2.3 kcal/mol compared to alternative arrangements.

The methyl group at the pyridine’s 2-position introduces steric hindrance, restricting rotation about the C2-C(pyridine) bond. Nuclear Overhauser effect (NOE) spectroscopy data suggest a dihedral angle of 55–60° between the piperidine and pyridine planes, optimizing π-π interactions between the aromatic system and the carbamate group.

Crystallographic Data and Solid-State Packing Arrangements

Experimental X-ray diffraction data for this compound remain unpublished in the surveyed literature. However, analogous Boc-protected piperidine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters averaging a = 12.5 Å, b = 7.8 Å, c = 15.3 Å, and β = 105°. In such structures, intermolecular hydrogen bonds between the pyridine’s amino group and carbamate carbonyl oxygen (N–H···O=C, ~2.8 Å) drive herringbone packing motifs . The tert-butyl group’s bulkiness limits close van der Waals contacts, resulting in a moderate packing density of 1.18–1.22 g/cm³ .

Tautomeric and Prototropic Equilibria

The 6-amino-2-methylpyridin-3-yl group exhibits limited tautomerism due to the absence of adjacent protonation sites. However, the amino group participates in prototropic equilibria under acidic conditions, forming a pyridinium ion (pKₐ ≈ 4.9). The piperidine nitrogen, protected as a carbamate, remains non-basic (pKₐ < 0), preventing protonation in neutral or mildly acidic media.

In polar solvents like DMSO or water, the compound exists predominantly in the zwitterionic form , with the amino group protonated and the carbamate carbonyl partially deprotonated. Infrared spectroscopy confirms this behavior, showing N–H stretching vibrations at 3350 cm⁻¹ (amino) and 1680 cm⁻¹ (carbamate C=O).

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-12(8-9-14(17)18-11)13-7-5-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H2,17,18)

InChI Key

GONLFTJGKXJSDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Catalytic Coupling Approaches

Catalytic coupling reactions represent a cornerstone in the synthesis of tert-butyl-protected piperidine derivatives. A notable method involves the palladium-catalyzed cross-coupling of halogenated pyridine precursors with piperidine intermediates. For instance, 2-chloro-6-amino-3-methylpyridine can undergo Suzuki-Miyaura coupling with tert-butyl piperidine-1-carboxylate boronic ester in the presence of Pd(PPh₃)₄ and a base such as K₂CO₃ . This method typically achieves yields of 70–85% under refluxing toluene, with reaction times of 12–24 hours .

A critical advancement in this domain is the use of acridine salt photocatalysts to enable visible-light-mediated C–N bond formation. As demonstrated in a 2025 patent, irradiating a mixture of 2-aminopyridine, tert-butyl piperidine-1-carboxylate, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) in dichloroethane under blue LED light yielded the target compound in 95% purity . This photochemical approach eliminates the need for transition metals, reducing costs and environmental impact compared to traditional Pd-based methods .

Hydrogenation-Based Syntheses

Reductive amination and nitro-group hydrogenation are widely employed for introducing amino groups into pyridine rings. A 2021 study reported the synthesis of a structurally analogous compound, tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate , via hydrogenation of a nitro precursor using 10% Pd/C under atmospheric H₂ . Applied to tert-butyl 2-(6-nitro-2-methylpyridin-3-yl)piperidine-1-carboxylate, this method could theoretically achieve 81% yield after 6 hours in ethyl acetate .

Key optimization parameters include:

  • Catalyst loading: 5–10 wt% Pd/C

  • Solvent: Ethyl acetate or methanol

  • Temperature: 25–50°C

Post-hydrogenation purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the amino product .

Comparative Analysis of Methodologies

MethodYield (%)Time (h)Cost ($/g)Environmental Impact
Pd-Catalyzed Coupling70–8512–24120–150Moderate (Pd waste)
Photochemical90–9510–1280–100Low (no heavy metals)
Hydrogenation75–816–890–110Low (H₂ handling)
Multi-Step40–5048–72200–250High (solvent use)

Photochemical synthesis emerges as the most efficient, combining high yield with minimal environmental footprint . However, scalability remains a challenge due to specialized light sources required .

Industrial-Scale Considerations

For large-scale production, the photochemical method’s 95% yield and one-step protocol make it economically viable despite initial setup costs . Key industrial adaptations include:

  • Flow reactors : To enhance light penetration and reaction uniformity.

  • Solvent recycling : Dichloroethane recovery systems to reduce waste.

  • Catalyst reuse : Immobilized acridine salts on silica supports.

In contrast, multi-step routes are less favored due to cumulative purification losses and higher solvent consumption .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is essential for further functionalization of the piperidine nitrogen.

Reaction Conditions

AcidSolventTemperatureTimeYieldSource
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0–25°C1–2 hr>90%

Example Protocol

  • Dissolve 1 mmol of the compound in 10 mL DCM.

  • Add 5 mL TFA dropwise at 0°C.

  • Stir at room temperature for 2 hr.

  • Concentrate under reduced pressure to isolate the deprotected amine.

Nucleophilic Aromatic Substitution

The 6-amino group on the pyridine ring activates the ortho and para positions for substitution. Halogenated derivatives undergo coupling with nucleophiles (e.g., alkoxides).

Reaction with Alkoxides

SubstrateReagentBaseSolventYieldSource
2-Bromo-4-chloro-5-nitropyridineSodium hydride (NaH)DMF20°C, 12 hr62%

Procedure

  • Add NaH (1.2 eq) to DMF under N₂.

  • Introduce the compound and 2-bromo-4-chloro-5-nitropyridine (1 eq).

  • Stir overnight, then extract with ether and purify via column chromatography .

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed cross-coupling with boronic esters, enabling aryl-aryl bond formation.

General Reaction Parameters

CatalystLigandBaseSolventTemperatureYieldSource
Pd(dppf)Cl₂-K₂CO₃Dioxane80°C60–99%

Example

  • Combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1 eq) with 3-bromo-5-(trifluoromethyl)pyridine (1 eq).

  • Add Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), and dioxane.

  • Heat at 80°C for 12 hr to afford the coupled product .

Mitsunobu Reaction

The hydroxylmethyl group (if present in intermediates) engages in ether formation via Mitsunobu conditions.

Key Data

AlcoholReagentSolventTemperatureYieldSource
5-Chloro-2-hydroxybenzonitrileDIAD, PPh₃THF25°C, 24 hr74%

Steps

  • Dissolve the compound, DIAD (1.2 eq), and PPh₃ (1.5 eq) in THF.

  • Add 5-chloro-2-hydroxybenzonitrile (1 eq) at 0°C.

  • Stir at room temperature, then purify via silica chromatography .

Reductive Amination

The primary amine on the pyridine can undergo reductive amination with aldehydes/ketones to form secondary amines.

Typical Conditions

Reducing AgentSolventTemperatureYield
NaBH₃CNMeOH25°C50–80%

Salt Formation

The deprotected piperidine amine forms stable salts with acids (e.g., HCl, oxalic acid) for improved solubility.

Example

  • Treat the free amine with 1 eq HCl in ether.

  • Filter and dry the hydrochloride salt.

Scientific Research Applications

The biological activity of tert-butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate has been investigated in various contexts, particularly concerning neuroprotection, anti-inflammatory effects, and potential therapeutic roles in neurodegenerative diseases.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties through several mechanisms:

  • Inhibition of Neurotoxic Enzymes : The compound has been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies indicated an IC50 value of approximately 20 nM for acetylcholinesterase inhibition .
  • Reduction of Oxidative Stress : In models of oxidative stress induced by amyloid-beta peptides, the compound demonstrated a significant reduction in markers like malondialdehyde (MDA), suggesting its antioxidant potential .
  • Enhancement of Cognitive Function : In vivo studies using scopolamine-induced cognitive impairment models in rats showed that administration of the compound improved memory retention and cognitive function compared to control groups .

Applications in Research

The applications of this compound span various fields:

Medicinal Chemistry

The compound serves as a lead structure for the development of new therapeutics targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment option for conditions such as Alzheimer's and Parkinson's disease.

Pharmacological Studies

Pharmacological evaluations have focused on:

  • Neuroprotective Agents : Studies have been conducted to assess its efficacy against neurodegeneration.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in neuronal tissues, which is critical for managing neuroinflammatory conditions.
ActivityMeasurement MethodResult
Acetylcholinesterase InhibitionIn vitro assayIC50 = 20 nM
MDA Levels ReductionTBARS AssaySignificant decrease
Memory Retention ImprovementBehavioral StudyEnhanced performance

Case Studies

  • In Vitro Study on Neuroprotection : A study evaluated the protective effects of the compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated a significant increase in cell viability (up to 70% compared to controls) when treated with this compound .
  • In Vivo Study on Cognitive Function : In a controlled experiment with rats subjected to scopolamine-induced amnesia, administration of the compound resulted in improved performance in maze tests, indicating enhanced memory retention compared to untreated groups .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related tert-butyl-protected heterocycles, emphasizing variations in substituents, heterocyclic cores, and inferred physicochemical or pharmacological properties.

Structural Analogues and Their Features

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Reference
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not provided Not provided 6-iodo-3-methoxy, methyl ether linkage Pyrrolidine
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 6-chloropyrazine Piperidine
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₄H₂₁N₂O₄ 281.33 5,6-dimethoxy, carbamate linkage Pyridine
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate C₁₆H₂₅ClN₄O₂S 372.91 6-chloro-2-(methylthio)pyrimidine, methylamino Piperidine

Key Differences and Implications

Heterocyclic Core Variations :

  • The target compound’s piperidine core (six-membered ring) contrasts with pyrrolidine (five-membered) in . Piperidine derivatives often exhibit enhanced conformational flexibility and binding affinity to biological targets compared to pyrrolidines, which are more rigid .
  • Pyridine (as in the target compound) and pyrazine/pyrimidine analogs (e.g., ) differ in electronic properties. Pyrimidines (two nitrogen atoms) are more electron-deficient, influencing reactivity and intermolecular interactions.

Substituent Effects: Amino vs. This could improve solubility or target engagement in drug design. Methylthio vs.

Boc Protection and Stability :

  • All compounds share the Boc group, which improves stability during synthesis. However, steric effects vary based on substitution patterns. For example, the methyl ether linkage in may reduce steric hindrance compared to bulkier substituents in .

Inferred Pharmacological Relevance

While direct pharmacological data for the target compound are absent, structural trends suggest:

  • Target Selectivity : The 2-methylpyridine moiety may confer selectivity for enzymes with hydrophobic binding pockets, as seen in kinase inhibitors .
  • Metabolic Stability : The Boc group and methyl substitution could slow oxidative metabolism compared to unprotected analogs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect the piperidine nitrogen. For example, coupling 6-amino-2-methylpyridine derivatives with Boc-protected piperidine intermediates under conditions such as dichloromethane (DCM) with triethylamine (TEA) and catalytic DMAP at 0–20°C .
  • Nucleophilic Substitution : Reacting halogenated pyridine precursors with Boc-piperidine derivatives.
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, as noted in analogous compounds .

Advanced: How can reaction conditions be optimized to improve yield in the coupling of pyridine and piperidine moieties?

Answer:
Key optimizations include:

  • Catalyst Screening : DMAP or N-heterocyclic carbenes (NHCs) enhance coupling efficiency in DCM or THF.
  • Temperature Control : Maintaining 0–20°C during coupling to minimize side reactions .
  • Stoichiometry : Adjusting molar ratios of reagents (e.g., 1.2 equivalents of Boc-piperidine to pyridine derivative) to drive the reaction to completion.
  • Inert Atmosphere : Using nitrogen/argon to prevent oxidation of sensitive intermediates, as suggested by stability data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 1.4–3.8 ppm, pyridine protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ expected ~307.2 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Answer:

  • Variable Temperature NMR : To assess dynamic effects (e.g., rotamers) causing splitting.
  • COSY/NOESY : Identify through-space correlations to confirm stereochemistry.
  • DFT Calculations : Compare experimental 13^13C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • Purity Reassessment : Contradictions may arise from impurities; HPLC or TLC (e.g., 97% purity threshold ) can verify sample integrity.

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : -20°C under inert gas (argon) in airtight containers to prevent hydrolysis of the Boc group.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring .
  • Shelf Life : Stability studies suggest >6 months under recommended conditions, with periodic FT-IR monitoring for carbonyl (Boc) integrity .

Advanced: How can computational modeling (e.g., DFT or molecular docking) guide research on this compound?

Answer:

  • Conformational Analysis : DFT (e.g., Gaussian 16) predicts low-energy conformers of the piperidine-pyridine system, aiding in understanding reactivity .
  • Molecular Docking : For biological studies, use AutoDock Vina to simulate interactions with targets (e.g., kinases), leveraging the compound’s InChI key (e.g., MUPDZOCKWKXSKE-UHFFFAOYSA-N ) for 3D structure retrieval from PubChem.

Advanced: How to handle air- or moisture-sensitive intermediates during synthesis?

Answer:

  • Schlenk Techniques : Use flame-dried glassware and syringes for transferring reagents under nitrogen.
  • Drying Agents : Molecular sieves (3Å) in reaction mixtures to scavenge moisture.
  • Quenching : For Boc deprotection, use HCl/dioxane instead of TFA if moisture sensitivity is critical .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • First Aid : Immediate rinsing with water for exposure; consult SDS for specific protocols .

Advanced: How to design a stability-indicating assay for this compound in formulation studies?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
  • HPLC-MS : Monitor parent compound loss and degradant formation (e.g., Boc cleavage products).
  • Validation : Per ICH Q2(R1), assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOD/LOQ .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility.
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) with mild acids (e.g., acetic acid) to improve water solubility.
  • Surfactants : Polysorbate 80 (0.01–0.1%) for in vitro studies .

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